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Compound of Interest

Compound Name: ITIC-Th

Cat. No.: B3248746 Get Quote

An In-depth Examination of the Charge Transport Characteristics of the Non-Fullerene

Acceptor ITIC-Th for Organic Photovoltaic Applications.

This technical guide provides a comprehensive overview of the charge transport characteristics

of 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-

hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (ITIC-Th), a prominent

non-fullerene acceptor in organic electronics. The document is intended for researchers,

scientists, and professionals in materials science and drug development, offering a detailed

summary of quantitative data, experimental methodologies, and the interplay between

molecular structure, film morphology, and charge transport properties.

Quantitative Charge Transport and Electronic
Properties
The charge transport and electronic properties of ITIC-Th films are critical to their performance

in organic electronic devices. These parameters are highly sensitive to the processing

conditions of the film, which can induce different crystalline structures, known as polymorphs.

[1] The key quantitative data for ITIC-Th are summarized in the table below.
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Property Value
Measurement
Technique

Notes

Electron Mobility (μe) 6.1 x 10⁻⁴ cm²/Vs SCLC

Measured in an

electron-only device

configuration.[2][3][4]

[5]

Hole Mobility (μh)

Phase I: ~1 x 10⁻³

cm²/Vs Phase II: ~5 x

10⁻⁴ cm²/Vs

OFET

Measured in a bottom-

gate, bottom-contact

OFET. Phase I is the

low-temperature

polymorph, and Phase

II is the high-

temperature

polymorph.[1]

HOMO Energy Level -5.66 eV Cyclic Voltammetry

The highest occupied

molecular orbital.[1][2]

[4]

LUMO Energy Level -3.93 eV Cyclic Voltammetry

The lowest

unoccupied molecular

orbital.[1][2][4]

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of the

charge transport properties of ITIC-Th films. The following sections outline the protocols for the

key experimental techniques.

Space-Charge Limited Current (SCLC) for Electron
Mobility Measurement
The SCLC method is a reliable technique for determining the charge carrier mobility in organic

semiconductors by analyzing the current-voltage characteristics of a single-carrier device.

Device Fabrication:
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Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned

in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15

minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for

20 minutes.

Electron Transport Layer: A layer of zinc oxide (ZnO) nanoparticles is spin-coated onto the

ITO substrate to serve as an electron transport and hole-blocking layer.

Active Layer Deposition: A solution of ITIC-Th in a suitable organic solvent (e.g., chloroform

or chlorobenzene) is spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a

nitrogen-filled glovebox). The thickness of the film is typically in the range of 80-120 nm.

Top Electrode Deposition: A top electrode consisting of a low work function metal, such as

calcium (Ca) followed by aluminum (Al), is thermally evaporated under high vacuum (< 10⁻⁶

Torr) through a shadow mask to define the active area of the device.

Measurement Procedure:

The current density-voltage (J-V) characteristics of the electron-only device (ITO/ZnO/ITIC-
Th/Ca/Al) are measured in the dark using a source measure unit.

The electron mobility (μe) is calculated from the trap-free SCLC region of the J-V curve,

which is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμₑ(V²/L³) where J is the current

density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is

the applied voltage, and L is the thickness of the active layer.

Organic Field-Effect Transistor (OFET) for Hole Mobility
Measurement
OFETs are used to determine the field-effect mobility of charge carriers. For p-type materials

like ITIC-Th, this method is well-suited for measuring hole mobility.

Device Fabrication:

Substrate and Dielectric: A heavily doped silicon (Si⁺⁺) wafer with a thermally grown silicon

dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate, where the Si⁺⁺

acts as the gate electrode and SiO₂ as the gate dielectric.
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Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer, such

as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better

molecular ordering of the organic semiconductor.

Source and Drain Electrodes: Gold (Au) source and drain electrodes are patterned on the

SiO₂ surface using photolithography or thermal evaporation through a shadow mask,

defining the channel length (L) and width (W). This configuration is known as a bottom-gate,

bottom-contact architecture.

Active Layer Deposition: A solution of ITIC-Th is spin-coated onto the substrate, covering the

channel region.

Annealing: To investigate the effect of polymorphism, the fabricated devices are annealed at

different temperatures. For ITIC-Th, annealing at temperatures around 200°C can induce the

transition from the low-temperature Phase I to the high-temperature Phase II polymorph.[1]

Measurement Procedure:

The OFET characteristics are measured using a semiconductor parameter analyzer in an

inert atmosphere.

The transfer characteristics (drain current, I_D, versus gate voltage, V_G) and output

characteristics (I_D versus drain-source voltage, V_DS) are recorded.

The hole mobility (μh) is calculated from the saturation regime of the transfer curve using the

equation: I_D = (W/2L)C_iμ_h(V_G - V_T)² where C_i is the capacitance per unit area of the

gate dielectric and V_T is the threshold voltage.

Transient Absorption Spectroscopy (TAS) for Charge
Carrier Dynamics
TAS is a pump-probe technique used to study the dynamics of photoexcited species, such as

excitons and charge carriers, on ultrafast timescales.

Experimental Setup:
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Light Source: A femtosecond laser system (e.g., a Ti:sapphire amplifier) is used to generate

ultrashort laser pulses.

Pump and Probe Beams: The laser output is split into two beams. The pump beam is used to

excite the ITIC-Th film, while the probe beam, often converted into a white-light continuum, is

used to measure the change in absorption of the film as a function of time after excitation.

Sample Preparation: A thin film of ITIC-Th is prepared on a transparent substrate (e.g.,

quartz).

Data Acquisition: The change in absorbance (ΔA) of the probe beam is measured at different

delay times between the pump and probe pulses. The data is collected as a two-dimensional

plot of ΔA versus wavelength and time.

Data Analysis:

The transient absorption spectra are analyzed to identify the spectral signatures of different

species, such as ground-state bleaching, stimulated emission, and photoinduced absorption

from excitons and polarons (charge carriers).

The decay kinetics at specific wavelengths corresponding to these species are fitted to

exponential functions to determine their lifetimes, providing insights into processes like

exciton dissociation, charge generation, and recombination.

Visualizations
The following diagrams illustrate the experimental workflow for charge transport

characterization and the relationship between the molecular structure, morphology, and

properties of ITIC-Th.
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Experimental workflow for ITIC-Th charge transport characterization.
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Structure-morphology-property relationships in ITIC-Th films.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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